2,3-Bis(nitrooxy)butanedihydrazide

Description

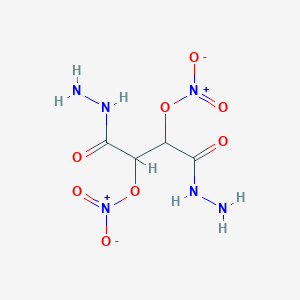

2,3-Bis(nitrooxy)butanedihydrazide is a high-energy density compound (HEDC) characterized by two nitrooxy (-ONO₂) groups and a butanedihydrazide backbone. The nitrooxy groups are known to enhance energetic performance by contributing to high oxygen balance and exothermic decomposition, while the hydrazide moiety may improve thermal stability and molecular packing density. Such compounds are of interest in applications ranging from propellants and explosives to pharmaceuticals, where nitric oxide (NO) donation is desirable .

Properties

IUPAC Name |

(1,4-dihydrazinyl-3-nitrooxy-1,4-dioxobutan-2-yl) nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6O8/c5-7-3(11)1(17-9(13)14)2(4(12)8-6)18-10(15)16/h1-2H,5-6H2,(H,7,11)(H,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICHNTPCOHFVQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NN)O[N+](=O)[O-])(C(=O)NN)O[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Nitrooxy-containing HEDCs (e.g., pyrazino-tetrazine derivatives with N-O substituents).

Nitric oxide-donating pharmaceuticals (e.g., (2S)-2,3-bis(nitrooxy)propyl ethyl carbamate derivatives).

Hydrazide-based compounds (e.g., butanedihydrazide derivatives without nitrooxy groups).

Table 1: Structural and Application Comparison

Energetic Properties

Nitrooxy groups significantly enhance detonation performance. For example:

- Pyrazino-tetrazine derivatives with -CH(NO₂)₂ substituents exhibit detonation velocities of 8,500–9,200 m/s and pressures of 30–40 GPa, attributed to high heat of formation (HOF: ~500–600 kJ/mol) and density (>1.9 g/cm³) .

- Predicted values for this compound :

- Detonation velocity: ~9,000 m/s (similar to advanced HEDCs).

- Detonation pressure: ~35 GPa .

- HOF: Likely >500 kJ/mol due to dual nitrooxy groups.

Table 2: Energetic Performance Comparison

Thermal Stability and Sensitivity

- Thermal Stability: Hydrazide backbones typically improve stability via hydrogen bonding. Pyrazino-tetrazine derivatives exhibit bond dissociation energies (BDEs) >200 kJ/mol, indicating moderate-to-high thermal stability . This compound is expected to show comparable stability due to its rigid hydrazide structure.

- Sensitivity: Nitrooxy groups may increase sensitivity to impact or friction. For example, pyrazino-tetrazine derivatives with -CH(NO₂)₂ substituents have impact sensitivities (h₅₀) of ~30 cm, classifying them as moderately sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.